molecular formula C12H14Cl2N2O2 B6221830 2-amino-3-(isoquinolin-1-yl)propanoic acid dihydrochloride CAS No. 2758000-04-1

2-amino-3-(isoquinolin-1-yl)propanoic acid dihydrochloride

Cat. No.: B6221830
CAS No.: 2758000-04-1
M. Wt: 289.2
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Description

2-amino-3-(isoquinolin-1-yl)propanoic acid dihydrochloride is a chemical compound that features an amino acid backbone with an isoquinoline moiety attached to it

Properties

CAS No.

2758000-04-1

Molecular Formula

C12H14Cl2N2O2

Molecular Weight

289.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(isoquinolin-1-yl)propanoic acid dihydrochloride typically involves the reaction of isoquinoline with a suitable amino acid derivative under controlled conditions. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the isoquinoline and the amino acid. The reaction is often carried out in an organic solvent such as dichloromethane or dimethylformamide, with the addition of a base like triethylamine to neutralize the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of 2-amino-3-(isoquinolin-1-yl)propanoic acid dihydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(isoquinolin-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline derivatives.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, which can have different functional groups attached to the amino acid backbone, leading to a wide range of chemical and biological properties.

Scientific Research Applications

2-amino-3-(isoquinolin-1-yl)propanoic acid dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-(isoquinolin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(quinolin-1-yl)propanoic acid dihydrochloride
  • 2-amino-3-(pyridin-1-yl)propanoic acid dihydrochloride
  • 2-amino-3-(benzimidazol-1-yl)propanoic acid dihydrochloride

Uniqueness

2-amino-3-(isoquinolin-1-yl)propanoic acid dihydrochloride is unique due to the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds. The isoquinoline ring system can engage in specific interactions with biological targets, making it a valuable scaffold in medicinal chemistry and drug design.

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